Comprehensive Physicochemical Profiling and Synthetic Utility of 3-Bromo-4-methylbenzene-1,2-diamine
Comprehensive Physicochemical Profiling and Synthetic Utility of 3-Bromo-4-methylbenzene-1,2-diamine
Executive Summary
In the landscape of modern medicinal chemistry and advanced organic synthesis, substituted ortho-phenylenediamines serve as indispensable scaffolds. 3-Bromo-4-methylbenzene-1,2-diamine (CAS: 1482389-44-5) is a highly specialized, halogenated aromatic diamine. Characterized by an asymmetric electronic distribution driven by the competing effects of a methyl group and a bromine atom, this compound is a critical precursor for synthesizing complex heterocycles, including benzimidazoles and quinoxalines. These heterocycles are frequently utilized in the development of metallo-beta-lactamase inhibitors and targeted kinase therapeutics[1].
This technical guide provides an in-depth analysis of the compound's physicochemical properties, structural causality, and validated experimental workflows, designed specifically for researchers and drug development professionals.
Physicochemical Profiling
Accurate physicochemical data is the foundation of scalable synthetic design. The table below synthesizes the quantitative physical properties and structural identifiers of 3-Bromo-4-methylbenzene-1,2-diamine based on authoritative chemical databases[2][3].
| Property | Value | Method / Source Context |
| CAS Registry Number | 1482389-44-5 | Primary identifier[4] |
| Molecular Formula | C₇H₉BrN₂ | Standard elemental composition[2] |
| Molecular Weight | 201.07 g/mol | Average mass[3] |
| Monoisotopic Mass | 199.9949 Da | High-resolution mass spectrometry (HRMS) target[2] |
| Melting Point | 45 – 46 °C | Experimental observation[3] |
| Boiling Point | ~280 – 300 °C (Predicted) | Extrapolated from structural analogs[5] |
| SMILES String | CC1=C(C(=C(C=C1)N)N)Br | Topological structure[2] |
| InChIKey | CTIPXZGAKLIGTE-UHFFFAOYSA-N | Unique structure hash[2] |
Structural and Electronic Characteristics
The reactivity of 3-Bromo-4-methylbenzene-1,2-diamine is dictated by a "push-pull" electronic environment across the benzene ring. As a Senior Application Scientist, understanding the causality behind these electronic effects is paramount for designing regioselective reactions.
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The C4-Methyl Group (Weak EDG): The methyl group at the 4-position acts as a weak electron-donating group via hyperconjugation. This slightly increases the electron density of the aromatic ring, particularly enhancing the nucleophilicity of the para-positioned amine (at C1)[6].
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The C3-Bromine Atom (Moderate EWG): The bromine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I), which overpowers its weak resonance-donating effect (+R). Because it is situated directly adjacent to the C2-amine, it significantly reduces the basicity and nucleophilicity of the N2 nitrogen through both inductive withdrawal and steric shielding[6].
Causality in Synthesis: This electronic asymmetry means the two amine groups are not chemically equivalent. The C1-amine is generally more nucleophilic and will attack electrophiles faster than the sterically hindered, electron-deficient C2-amine. This predictable reactivity differential is highly advantageous for sequential, regioselective functionalization.
Electronic effects driving regioselective heterocyclization in the diamine core.
Experimental Workflows and Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning behind the experimental choice.
Workflow A: Synthesis of 2-Amino-Benzimidazole Derivatives
This methodology details the cyclization of 3-bromo-4-methylbenzene-1,2-diamine using cyanic bromide, a common pathway for generating metallo-beta-lactamase inhibitors[1].
Reagents Required:
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3-Bromo-4-methylbenzene-1,2-diamine (1.0 mmol, ~201 mg)
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Cyanic bromide (1.20 mmol, ~127 mg)
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Methanol (MeOH, anhydrous, 6 mL)
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Deionized Water (4 mL)
Step-by-Step Protocol:
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Substrate Dissolution: Dissolve 201 mg (1.0 mmol) of 3-bromo-4-methylbenzene-1,2-diamine in 6 mL of methanol in a round-bottom flask. Causality: Methanol provides excellent solubility for the diamine while remaining miscible with the aqueous reagent added in the next step.
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Electrophile Addition: Slowly add 127 mg (1.20 mmol) of cyanic bromide, followed immediately by 4 mL of water. Causality: Water acts as a co-solvent to stabilize the highly reactive cyanic bromide and moderate the initial exothermic nucleophilic attack by the C1-amine.
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Ambient Stirring & Validation: Stir the reaction mixture at room temperature for 16 hours. Self-Validation Check: Perform Thin-Layer Chromatography (TLC). Do not proceed until TLC confirms the complete consumption of the starting material (SM). Causality: Premature heating of unreacted cyanic bromide can lead to volatile loss and incomplete cyclization.
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Thermal Cyclization: Once TLC confirms SM conversion to the intermediate, heat the reaction mixture to 80 °C for 1 hour. Causality: The elevated temperature provides the activation energy required for the sterically hindered C2-amine to attack the intermediate, closing the benzimidazole ring[1].
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Isolation & Purification: Remove the solvent via a rotary evaporator under reduced pressure. Purify the crude residue using automated column chromatography (e.g., ISCO RediSep gold column, 40g) to isolate the pure 2-amino-benzimidazole derivative.
Step-by-step synthetic workflow for benzimidazole formation via cyanic bromide.
Safety, Handling, and Storage
Like most electron-rich aromatic amines, 3-bromo-4-methylbenzene-1,2-diamine is susceptible to environmental degradation.
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Oxidative Susceptibility: The diamine moiety can easily oxidize into highly colored polymeric byproducts upon prolonged exposure to atmospheric oxygen.
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Storage Protocol: The compound must be stored in a tightly sealed container, ideally backfilled with an inert gas (Argon or Nitrogen). It should be kept in a dark place at 2–8 °C to preserve its chemical integrity and prevent thermal degradation[5][6].
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Handling: Always handle within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles). The compound carries acute toxicity warnings (H302 + H312 + H332) for oral, dermal, and inhalation exposure[4].
References
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PubChemLite / PubChem Database Title: 3-bromo-4-methylbenzene-1,2-diamine (Compound Summary) Source: National Center for Biotechnology Information URL:[Link]
- Source: World Intellectual Property Organization (WIPO)
Sources
- 1. WO2015112441A1 - Metallo-beta-lactamase inhibitors - Google Patents [patents.google.com]
- 2. PubChemLite - 3-bromo-4-methylbenzene-1,2-diamine (C7H9BrN2) [pubchemlite.lcsb.uni.lu]
- 3. 3-bromo-4-methylbenzene-1,2-diamine | 1482389-44-5 [sigmaaldrich.com]
- 4. nextsds.com [nextsds.com]
- 5. 140373-62-2|2,5-Dibromo-4-methylaniline|BLD Pharm [bldpharm.com]
- 6. 3-Bromo-4-methoxybenzene-1,2-diamine | Benchchem [benchchem.com]
